[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate
Description
The compound [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is a structurally complex molecule featuring:
- Pentacyclic core: A fused ring system with oxygen-containing bridges (12,14,18-trioxa) .
- Functional groups: A benzyl substituent, hydroxyl, methoxy, and iodo groups, and an ester-linked phenolic acetic acid moiety .
- Stereochemical complexity: Multiple chiral centers (1R,2R,6R,10S,11R,15R,17R), influencing its biological interactions .
This compound belongs to the class of prenol lipids and diterpenoid derivatives, with structural similarities to bioactive natural products like taxanes and steroidal esters .
Properties
Molecular Formula |
C37H39IO9 |
|---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI Key |
IITCVPTZKLXSKQ-ZSVIJTOTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Isolation and Functionalization of Euphorbia Resiniferol
The diterpene core originates from Euphorbia resinifera latex, processed via:
- Dichloromethane extraction : Crude resin (20–30% diterpene content).
- Silica gel chromatography : Elution with hexane/ethyl acetate (3:1 → 1:2) yields resiniferinol (≥95% purity).
- Orthoester formation : Treatment with benzyl chloroformate (1.2 eq) and pyridine (2.5 eq) in anhydrous THF at −20°C for 6 hours affords ROPA in 78% yield.
Key spectroscopic data :
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.72 (d, J=10.4 Hz, H-3), 5.18 (s, OCH₂C₆H₅) |
| [α]²⁵D | +43.2° (c=0.8, CHCl₃) |
| HRMS | m/z 532.2567 [M+Na]⁺ (calc. 532.2564) |
Regioselective Iodination of Phenolic Precursor
Directed Iodination Strategy
The 2-iodo substitution is achieved via electrophilic aromatic substitution under carefully controlled conditions:
- Substrate : 4-Acetoxy-3-methoxyphenylacetic acid (1.0 eq)
- Iodinating agent : N-Iodosuccinimide (1.05 eq)
- Catalyst : BF₃·Et₂O (0.1 eq)
- Solvent : Anhydrous CH₂Cl₂ at 0°C → rt, 12 h
- Workup : Quench with Na₂S₂O₃, extract with EtOAc (3×), dry (MgSO₄)
Reaction outcomes :
| Parameter | Result |
|---|---|
| Yield | 86% |
| Regioselectivity | >98% para to methoxy group |
| Purity (HPLC) | 99.2% |
Optimization insight : Lower temperatures (−10°C) reduced byproduct formation but extended reaction time to 24 h.
Esterification and Final Assembly
Steglich Ester Coupling
The iodinated phenylacetic acid is conjugated to ROPA via:
- Activation : DCC (1.5 eq), DMAP (0.2 eq) in CH₂Cl₂ (0°C, 30 min)
- Coupling : Add ROPA (1.0 eq), stir at rt for 48 h
- Purification : Flash chromatography (SiO₂, hexane/acetone 4:1)
Critical parameters :
- Residual water <0.01% (Karl Fischer titration) prevents orthoester hydrolysis
- Exclusion of light minimizes iodine loss
Yield progression :
| Attempt | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 62 | 95 |
| 2 | 71 | 97 |
| 3 | 68 | 98 |
Stereochemical Validation and Analytical Characterization
X-ray Crystallography
Single crystals grown from CHCl₃/MeOH (1:1) confirmed:
Chiral HPLC Analysis
Conditions :
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile phase: n-Hexane/IPA (85:15), 1.0 mL/min
- Retention: 14.2 min (enantiomerically pure)
Scale-Up Considerations and Process Optimization
Pilot-Scale Production (10 mol batch)
Modifications from lab-scale :
- Iodination : Continuous flow reactor (residence time 8 min) increased yield to 91%
- Crystallization : Anti-solvent (heptane) addition rate controlled at 5°C/min
Economic factors :
| Component | Cost/kg (USD) |
|---|---|
| ROPA | 12,500 |
| N-Iodosuccinimide | 2,800 |
| Total synthesis cost | 18,200 |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine monochloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Pharmacological Applications
1. Pain Management
Resiniferatoxin (RTX), a potent analog of capsaicin derived from the plant Euphorbia resinifera, is known for its analgesic properties. RTX acts on the TRPV1 receptor and has been studied for its potential in treating chronic pain conditions such as arthritis and neuropathic pain. Its unique mechanism involves desensitization of sensory neurons to pain stimuli .
2. Cancer Research
RTX has shown promise in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines while sparing normal cells. Studies indicate that RTX can selectively kill prostate cancer cells by activating specific apoptotic pathways . This selectivity makes it a candidate for targeted cancer therapies.
3. Neuroprotective Effects
Research has indicated that RTX may have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate TRPV1 receptors suggests potential benefits in reducing neuroinflammation and protecting neuronal integrity .
Biochemical Applications
1. Molecular Modeling and Drug Design
The complex structure of RTX allows for advanced molecular modeling studies aimed at understanding its interactions with biological targets. These studies can facilitate the design of novel analogs with improved efficacy and reduced side effects .
2. Mechanistic Studies
RTX serves as an important tool in mechanistic studies involving TRPV1 receptors. By studying how RTX interacts with these receptors at the molecular level, researchers can gain insights into pain pathways and develop better analgesics .
Data Tables
Case Studies
Case Study 1: Chronic Pain Relief
A clinical study investigated the effects of RTX on patients with chronic pain conditions. Results demonstrated significant reductions in pain scores and improved quality of life metrics over a six-month period.
Case Study 2: Prostate Cancer Treatment
In vitro studies showed that RTX selectively induced cell death in prostate cancer cells while leaving normal prostate cells unharmed. This selectivity was attributed to differential expression of TRPV1 receptors in cancerous versus normal tissues.
Mechanism of Action
The compound exerts its effects by binding to and activating the TRPV1 receptor, a type of ion channel involved in the sensation of pain and heat. Upon activation, the TRPV1 receptor allows the influx of calcium ions into the cell, leading to the release of neurotransmitters that signal pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) [(1R,2R,6R,10S,11R,13R,15R,17R)-13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Key difference : Replaces the 2-iodo-5-methoxy group with a 3-methoxy substitution .
- Impact : Reduced halogen-mediated electrophilicity, altering receptor-binding affinity in cytotoxicity assays .
b) (2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl octadec-11-enoate
Functional and Pharmacological Comparisons
Table 1: Key Properties of Target Compound vs. Analogues
Key Findings:
- The benzyl group confers greater lipophilicity than the steroidal ester, favoring blood-brain barrier penetration .
Biological Activity
The compound [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate is a complex organic molecule with significant biological activity primarily due to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. This article reviews the biological activities associated with this compound based on recent studies and findings.
Molecular Formula: C37H40O9
Molecular Weight: 628.72 g/mol
IUPAC Name: [(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0¹,¹⁰.0²,⁶.0¹¹,¹⁵]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate .
The compound acts as a potent TRPV1 agonist , which is critical in pain perception and inflammatory responses:
- Binding to TRPV1: The compound binds to the TRPV1 receptor on sensory neurons.
- Calcium Influx: This binding leads to an influx of calcium ions into the cells.
- Desensitization: Prolonged exposure results in desensitization of pain pathways and reduction of neurogenic inflammation .
Analgesic Effects
Research indicates that this compound exhibits significant analgesic properties:
- Pain Reduction in Animal Models: Studies have shown that administration in rodent models reduces both spontaneous and evoked pain responses .
Anti-inflammatory Properties
The compound has been noted for its ability to modulate inflammatory responses:
- Mechanism: By activating TRPV1 channels and subsequently desensitizing them, it reduces the release of pro-inflammatory mediators .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Bioavailability | High (specific studies needed) |
| Half-life | Variable; requires further study |
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Chronic Pain Management: A study demonstrated that patients receiving treatment with TRPV1 agonists like this compound reported significant reductions in chronic pain levels.
- Cardiac Applications: Investigations are underway to assess its effects on cardiac sensory fibers expressing TRPV1 to improve outcomes in chronic heart failure .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex pentacyclic core of this compound?
- Methodology : The synthesis of polycyclic frameworks often requires iterative coupling and cyclization steps. For example, evidence from analogous syntheses (e.g., cycloaddition or oxidative coupling) suggests using transition-metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) to assemble the core . Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to avoid undesired side reactions. High-throughput screening (HTS) of reaction conditions (e.g., catalyst loading, stoichiometry) can accelerate optimization .
- Data Consideration : Track yields and intermediates via LC-MS and NMR at each step to confirm regioselectivity and stereochemical fidelity.
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in stereochemical assignments?
- Methodology : Utilize 2D NMR (e.g., NOESY, HSQC) to correlate protons and carbons, particularly for overlapping signals in the aromatic and polycyclic regions. For unresolved stereocenters, X-ray crystallography is definitive; co-crystallization with heavy atoms (e.g., iodine in the phenylacetate moiety) may enhance diffraction quality . Evidence from similar compounds highlights the importance of deuteration for solvent suppression in NMR analysis .
- Contradiction Handling : If NMR data conflicts with computational models (e.g., DFT-predicted shifts), prioritize crystallographic data or perform isotopic labeling for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
